Thiazole-2-carboximidamide hydrochloride

Description

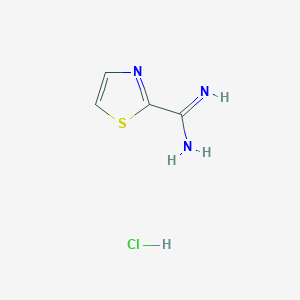

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-thiazole-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIIOZOJYWYXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595549 | |

| Record name | 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247037-82-7 | |

| Record name | Thiazole-2-carboxamidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247037-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiazole 2 Carboximidamide Hydrochloride

Advanced Strategies for Thiazole (B1198619) Ring Construction in the Context of Thiazole-2-carboximidamide Hydrochloride

The assembly of the thiazole ring is a foundational step in the synthesis of this compound. Various cyclization reactions have been developed and refined to provide efficient access to the thiazole core, which can then be further elaborated.

Cyclization reactions represent the most common and versatile methods for constructing the thiazole ring. These methods typically involve the reaction of two precursor molecules that together provide the requisite carbon, nitrogen, and sulfur atoms for the heterocyclic ring.

The Hantzsch thiazole synthesis is the oldest and most widely recognized method for constructing a thiazole ring. nih.gov The classical approach involves the cyclization reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloester) and a compound containing a thioamide functional group. nih.govijper.org When thiourea (B124793) is used as the thioamide component, the reaction yields 2-aminothiazole (B372263) derivatives. nih.govresearchgate.net This is particularly relevant for the synthesis of this compound, as the 2-amino group serves as a direct precursor to the desired carboximidamide functionality.

The reaction mechanism proceeds through the formation of imino thioether and hydroxythiazoline intermediates, which may sometimes be stable enough to be isolated. nih.gov Numerous variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These include microwave-assisted techniques, the use of green catalysts, and solvent-free reaction conditions. researchgate.netbepls.commdpi.com For instance, one-pot, three-component reactions involving an α-haloketone, thiourea, and various aldehydes have been successfully employed to generate diverse thiazole derivatives in high yields. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference(s) |

| α-Haloketone | Thiourea | Ethanol, Reflux | 2-Aminothiazole | nih.gov |

| α,α-Dibromoketone | Aryl Thiourea | Ethanol, Room Temp | 2-(Arylamino)thiazole | ijper.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica Supported Tungstosilisic Acid, Ultrasonic Irradiation | Substituted 2-Aminothiazole | mdpi.com |

| Chloroacetaldehyde | Thioformamide | Not specified | Unsubstituted Thiazole | pharmaguideline.com |

The Cook-Heilbron synthesis is another notable method for thiazole ring formation, which characteristically produces 5-aminothiazoles. wikipedia.organalis.com.my This reaction involves the chemical interaction of α-aminonitriles with reagents such as dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates. pharmaguideline.comwikipedia.org The reaction generally proceeds under mild conditions, often at room temperature. analis.com.my

While the Cook-Heilbron synthesis is an effective route to 5-aminothiazoles, its direct application for synthesizing this compound is limited. wikipedia.org The method inherently places an amino group at the C5 position of the thiazole ring, whereas the target compound requires specific functionalization at the C2 position. Therefore, this synthesis would not be a primary or direct pathway to the desired substitution pattern.

| Reactant 1 | Reactant 2 | Product Type | Reference(s) |

| α-Aminonitrile | Dithioacid | 2,4-Disubstituted 5-Aminothiazole | nih.gov |

| α-Aminonitrile | Carbon Disulfide | 5-Amino-2-mercaptothiazole | nih.govanalis.com.my |

| Aminoacetonitrile | Dithiophenylacetic acid | 5-Amino-2-benzylthiazole | wikipedia.org |

The Gabriel synthesis is a well-established method for the preparation of primary amines, utilizing potassium phthalimide (B116566) as a protected source of ammonia (B1221849) to prevent over-alkylation. masterorganicchemistry.comlibretexts.org In the context of thiazole chemistry, the term "Gabriel thiazole synthesis" refers to a pathway that employs intermediates derived from this method. nih.gov While less common than the Hantzsch synthesis, it can be applied to create specific precursors. For example, the Gabriel synthesis can be used to prepare an α-amino ketone from an α-haloketone. This α-amino ketone can then undergo a subsequent cyclization reaction with a thiocyanate (B1210189) or another sulfur-containing reagent to form the thiazole ring. This multi-step approach offers an alternative route for controlling the substituent pattern on the thiazole core.

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes. However, modifications to this reaction have enabled its use for the selective synthesis of thiazoles. africacommons.netbeilstein-journals.orgworktribe.com A key development involves the reaction of nitriles with an aldehyde precursor, such as 1,4-dithiane-2,5-diol (B140307), in the presence of elemental sulfur and a base. nih.govresearchgate.net

Crucially, the outcome of the reaction—whether a thiophene (B33073) or a thiazole is formed—is determined by the substitution pattern on the α-carbon of the nitrile precursor. beilstein-journals.org Substrates with an α-methylene (CH2) group adjacent to the nitrile typically yield 2-aminothiophenes via the traditional Gewald pathway. In contrast, substrates possessing an α-methine (CH) group at this position selectively produce 2-substituted thiazoles, as this substitution pattern blocks the mechanism leading to thiophene formation. beilstein-journals.org This substrate-controlled selectivity provides a modern and powerful tool for constructing the thiazole core required for this compound. africacommons.net

| Nitrile Substrate Feature | Aldehyde Precursor | Outcome | Reference(s) |

| α-Methylene group | 1,4-Dithiane-2,5-diol | 2-Aminothiophene | beilstein-journals.org |

| α-Methine group | 1,4-Dithiane-2,5-diol | 2-Substituted Thiazole | beilstein-journals.orgnih.gov |

Once the thiazole ring is constructed, the introduction or modification of the substituent at the C2 position is a critical step toward the final target compound, this compound. The chemical reactivity of the thiazole ring allows for several functionalization strategies.

The proton at the C2 position of the thiazole ring is the most acidic, and it can be removed by strong bases such as organolithium compounds (e.g., n-butyllithium). pharmaguideline.com This deprotonation generates a potent C2-lithiated thiazole nucleophile. This nucleophile can then react with a suitable electrophile to introduce a variety of functional groups at the 2-position. To install the carboximidamide group, this C2-anion could theoretically be quenched with an electrophilic reagent containing the pre-formed moiety or a precursor to it.

Alternatively, and more commonly, a 2-aminothiazole synthesized via the Hantzsch reaction serves as the key intermediate. google.com The 2-amino group is a versatile handle that can be converted into the desired carboximidamide functionality through various synthetic transformations. This could involve reactions with cyanamide (B42294) or its derivatives, or a multi-step sequence involving activation of the amino group followed by displacement with an appropriate nitrogen-containing nucleophile to build the final carboximidamide structure.

Role of Specific Precursors in this compound Synthesis

The efficient construction of this compound relies on the careful selection of precursor molecules that facilitate the formation of the core thiazole heterocycle and introduce the necessary functional group for later conversion.

2-Cyanothiazole (B74202) is a pivotal intermediate in the synthesis of this compound. The cyano (-CN) group at the 2-position of the thiazole ring is an essential functional handle that is subsequently converted into the carboximidamide group. The synthesis pathway is designed around the stability and reactivity of this nitrile, which allows for the formation of the thiazole ring first, followed by the specific transformation of the cyano group. The presence of the electron-withdrawing cyano group also influences the reactivity of the thiazole ring itself. The conversion of nitriles to amidines is a well-established transformation in organic synthesis, making 2-cyanothiazole a logical and strategic precursor. researchgate.net

The formation of the thiazole ring, the central scaffold of the molecule, can be achieved through various synthetic routes. One notable method involves the use of dithiane derivatives, such as 1,4-dithiane-2,5-diol. This compound serves as a precursor for 2-mercaptoacetaldehyde. In a modified Gewald-type reaction, 1,4-dithiane-2,5-diol can be coupled with nitriles that have an adjacent alkyl or aryl substituent. This specific substitution pattern directs the reaction to selectively form a 2-substituted thiazole ring, blocking the alternative pathway that would lead to a 2-aminothiophene. This methodology provides an efficient way to construct the 2-substituted thiazole core from readily available and air-stable starting materials.

Conversion of 2-Cyanothiazole to this compound

The critical step in the synthesis is the transformation of the 2-cyano group of the intermediate into the final carboximidamide hydrochloride functional group. This is typically accomplished through an amidination reaction.

The conversion of a nitrile, such as 2-cyanothiazole, to a carboximidamide hydrochloride is classically achieved via the Pinner reaction. wikipedia.orgjk-sci.com This acid-catalyzed reaction involves treating the nitrile with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. nrochemistry.com

The mechanism proceeds in distinct steps:

Protonation: The nitrile nitrogen is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion. numberanalytics.com

Nucleophilic Attack: The alcohol molecule acts as a nucleophile and attacks the carbon atom of the nitrilium ion. numberanalytics.com

Formation of Pinner Salt: This attack results in the formation of an imino ester hydrochloride salt, commonly known as a Pinner salt. organic-chemistry.org

Ammonolysis: The isolated Pinner salt is then treated with ammonia. The ammonia displaces the alkoxy group of the imino ester to form the final amidine, which is isolated as its stable hydrochloride salt, this compound. wikipedia.orgnrochemistry.com

This reaction sequence is a reliable method for converting both aliphatic and aromatic nitriles into the corresponding amidine hydrochlorides. nrochemistry.com

The efficiency and yield of the conversion of 2-Cyanothiazole to this compound are highly dependent on the reaction conditions. numberanalytics.com Key factors that require careful optimization include the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.comnumberanalytics.com

| Parameter | Condition/Variable | Rationale for Optimization | Potential Issues |

|---|---|---|---|

| Catalyst | Anhydrous HCl (gas) | Activates the nitrile group for nucleophilic attack. The concentration must be sufficient to drive the reaction. | Insufficient acid leads to low conversion. Excess can cause side reactions. |

| Solvent | Anhydrous Alcohol (e.g., Ethanol, Methanol) | Acts as both solvent and reactant. Must be completely dry. | Presence of water leads to hydrolysis and formation of esters/amides. |

| Temperature | Low (e.g., 0°C) for Pinner salt formation; Room temperature for ammonolysis. | Low temperature increases the stability of the thermodynamically unstable Pinner salt intermediate. jk-sci.com | Higher temperatures can cause decomposition of the intermediate, reducing yield. numberanalytics.com |

| Reactants | Ammonia (gas or solution) | Acts as the nitrogen source for the final amidine group. | Incomplete reaction if ammonia concentration is too low. |

Green Chemistry Approaches in the Synthesis of this compound Analogues

In modern pharmaceutical synthesis, there is a significant emphasis on developing environmentally benign processes. Green chemistry principles are being applied to the synthesis of thiazole derivatives and their analogues, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.netnih.gov

For the synthesis of thiazole analogues, green approaches include:

Use of Green Solvents: Replacing traditional volatile organic compounds with more sustainable solvents like water, ethanol, or ionic liquids.

Alternative Energy Sources: Employing microwave irradiation or ultrasonication to accelerate reaction rates, often leading to higher yields in shorter time frames and reducing energy consumption compared to conventional heating. mdpi.com

Catalysis: Developing and using reusable or non-toxic catalysts, such as biocatalysts or solid-supported catalysts, to improve efficiency and minimize waste. mdpi.com For instance, copper-catalyzed protocols have been developed for the synthesis of amidines using molecular oxygen as a green oxidant. mdpi.com

While these methods are generally applied to the synthesis of the broader class of thiazole derivatives, they represent a sustainable pathway for producing analogues of this compound, minimizing the environmental impact of the synthetic process. nih.govrsc.org

Chemical Transformations and Derivatization of Thiazole 2 Carboximidamide Hydrochloride

Reaction Pathways Involving the Carboximidamide Moiety

The carboximidamide group, also known as an amidine group, at the C2 position of the thiazole (B1198619) ring is a key site for chemical reactivity. Its nucleophilic nitrogen atoms and electrophilic carbon atom participate in various addition, substitution, and cyclization reactions.

The carboximidamide moiety can react with various electrophiles. The exocyclic amino group is a primary nucleophilic center. ksu.edu.sa For instance, in reactions with acyl halides or chloroformates, acylation typically occurs at this exocyclic nitrogen. ksu.edu.sa Similarly, reactions with aldehydes can form Schiff bases. ksu.edu.sa

A significant application of thiazole-2-carboximidamide is its use in cyclocondensation reactions to construct fused bicyclic and polycyclic heterocyclic systems. The diamine-like nature of the amidine group makes it an ideal precursor for forming new rings by reacting with bifunctional electrophiles. These reactions are crucial for creating novel scaffolds for medicinal chemistry. neliti.comnih.gov

For example, 2-aminothiazoles can be converted into imidazo[2,1-b]thiazole (B1210989) systems through reactions with α-haloketones. ksu.edu.sa While specific examples starting directly from Thiazole-2-carboximidamide hydrochloride are specialized, the underlying principle involves the sequential nucleophilic attack by the two nitrogen atoms of the amidine group onto two electrophilic centers of a reagent to form a new heterocyclic ring fused to the thiazole. This strategy is a cornerstone for building molecular complexity. nih.gov The acid form of a related naphthothiazole derivative was shown to undergo cyclization and subsequent decarboxylation to form a naphthothiazolo[3,2-b] numberanalytics.comnih.govnih.govtriazole system. researchgate.net

Examples of Reagents for Cyclocondensation with Amidine Moieties

| Reagent Class | Fused System (General) | Description |

|---|---|---|

| α-Haloketones | Imidazo[2,1-b]thiazoles | A classic reaction where the amino group first displaces the halide, followed by cyclization of the endocyclic nitrogen onto the ketone. ksu.edu.sa |

| β-Dicarbonyl Compounds | Thiazolo[3,2-a]pyrimidines | Reaction with compounds like acetylacetone (B45752) or malonic esters leads to the formation of a six-membered pyrimidine (B1678525) ring fused to the thiazole. |

| Oxalic Acid Derivatives | Naphthothiazolo[3,2-b] numberanalytics.comnih.govnih.govtriazoles | Used in the synthesis of fused triazole systems. researchgate.net |

Modifications of the Thiazole Ring System

Beyond the carboximidamide group, the thiazole ring itself can be functionalized. The electronic properties of the ring, influenced by the sulfur and nitrogen heteroatoms and the C2-substituent, dictate the regioselectivity of these modifications.

The thiazole ring is considered an electron-rich heterocycle capable of undergoing electrophilic aromatic substitution. pharmaguideline.com The calculated pi-electron density indicates that the C5 position is the primary site for electrophilic attack. wikipedia.org This preference is generally observed unless the C5 position is already occupied. pharmaguideline.com The presence of electron-donating groups at the C2 position can further facilitate electrophilic attack at C5, even under mild conditions. pharmaguideline.com

Common electrophilic substitution reactions include:

Halogenation: While the thiazole ring itself can be resistant to bromination, the presence of activating groups allows for substitution. slideshare.net Direct bromination often targets the C5 position. pharmaguideline.com

Nitration and Sulfonation: These reactions typically require vigorous conditions, such as a mixture of concentrated nitric and sulfuric acids for nitration, to overcome the relative deactivation of the ring by the protonated nitrogen atom under acidic conditions. The substitution occurs at the C5 position. pharmaguideline.comslideshare.net

Mercuration: In the presence of mercury acetate, thiazole undergoes mercuration with a preference for C5 > C4 > C2. pharmaguideline.com

Modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, provide powerful tools for introducing substituents onto the thiazole ring with high precision. numberanalytics.com These reactions typically involve the coupling of a thiazole derivative (often halogenated) with a suitable partner.

Key metal-catalyzed reactions include:

Suzuki-Miyaura Coupling: This reaction couples a thiazole boronic acid or ester with an aryl or alkyl halide in the presence of a palladium catalyst. numberanalytics.com

Stille Coupling: In this method, a thiazole stannane (B1208499) is coupled with an aryl or alkyl halide, also catalyzed by palladium. numberanalytics.com

Negishi Coupling: This involves the reaction of a thiazole organozinc reagent with an aryl or alkyl halide, using a palladium or nickel catalyst. numberanalytics.com

C-H Arylation: Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation) of the thiazole ring. Palladium catalysts are often used to directly couple a C-H bond on the thiazole ring with an aryl halide. nih.govnih.gov

Overview of Metal-Catalyzed Coupling Reactions on Thiazoles

| Reaction | Thiazole Reagent | Coupling Partner | Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Thiazole boronic acid/ester | Aryl/alkyl halide | Pd(0)/Pd(II) | numberanalytics.com |

| Stille | Thiazole stannane | Aryl/alkyl halide | Pd(0)/Pd(II) | numberanalytics.com |

| Negishi | Thiazole organozinc | Aryl/alkyl halide | Pd(0)/Ni(II) | numberanalytics.com |

| Direct C-H Arylation | Thiazole | Aryl halide | Pd(OAc)₂ / Ligand / Base | nih.gov |

Synthesis of Structurally Related Derivatives for Biological Evaluation

The chemical transformations described above are widely employed to synthesize libraries of thiazole derivatives for biological screening. researchgate.netmdpi.com The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov

By modifying the carboximidamide moiety into various amides or by introducing diverse substituents onto the thiazole ring, researchers can systematically explore structure-activity relationships (SAR). For example, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity. mdpi.com In another study, thiazole/thiadiazole carboxamide derivatives were developed as potential c-Met kinase inhibitors for cancer treatment. nih.govnih.gov The synthesis of these compounds often involves coupling a thiazole carboxylic acid with various amines, a transformation related to the derivatization of the carboximidamide group. researchgate.net The development of such derivatives is a key strategy in the discovery of new therapeutic agents. mdpi.com

Preparation of N-Substituted Thiazole-2-carboximidamides

The synthesis of N-substituted thiazole-2-carboximidamides is a key strategy for modulating the physicochemical properties and biological activity of the parent compound. The introduction of various substituents on the carboximidamide nitrogen can significantly influence factors such as lipophilicity and the potential for hydrogen bonding, which are critical for molecular interactions with biological targets. nih.gov

A common approach to achieving this substitution involves the transformation of a related 2-carbonitrile group. The carbonitrile can be converted into a methylcarbimidate, which then serves as a versatile intermediate. For instance, in the synthesis of thiazolo[5,4-f]quinazolin-9(8H)-one derivatives, the 2-carbonitrile precursor is treated with sodium hydroxide (B78521) in methanol (B129727) to yield the corresponding methyl 9-oxo-8,9-dihydrothiazolo[5,4-f]quinazoline-2-carbimidate. researchgate.net This procedure can be adapted to generate a library of derivatives by using different alcohols. By replacing methanol with other alcohols such as ethanol, isopropanol, or benzyl (B1604629) alcohol, the corresponding ethyl, isopropyl, and benzyl carbimidates can be prepared, demonstrating a versatile method for creating diverse N-substituted analogues. researchgate.net This strategic modification at the 2-position of the thiazole ring is inspired by findings that small alkyl groups can enhance inhibitory activity against certain protein kinases. researchgate.net

| Starting Moiety | Reagent/Alcohol | Resulting N-Substituted Group | Reference |

|---|---|---|---|

| -C≡N (Carbonitrile) | Methanol (via methylcarbimidate) | Methyl | researchgate.net |

| -C(=NH)OCH₃ (Methylcarbimidate) | Ethanol | Ethyl | researchgate.net |

| -C(=NH)OCH₃ (Methylcarbimidate) | Isopropanol | Isopropyl | researchgate.net |

| -C(=NH)OCH₃ (Methylcarbimidate) | Benzyl Alcohol | Benzyl | researchgate.net |

Formation of Thiazolo[5,4-f]quinazoline Derivatives

The thiazole-2-carboximidamide scaffold is a key precursor for the synthesis of complex, fused heterocyclic systems such as thiazolo[5,4-f]quinazolines. nih.gov These tricyclic compounds have garnered significant interest due to their diverse pharmacological activities. nih.gov The synthesis typically involves a multi-step process where the quinazoline (B50416) ring is constructed onto a pre-existing benzothiazole (B30560) core.

A versatile starting material for this process is a polyfunctionalized benzothiazole, such as methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate. researchgate.net This precursor contains the necessary functional groups in the correct positions for the subsequent annulation of the pyrimidine ring. The carbonitrile function at the 2-position is essential as it provides a direct route to the desired carboximidamide or related groups in the final product. researchgate.net

One established synthetic route involves the reaction of a 6-aminobenzothiazole (B108611) derivative with dimethylformamide-dimethylacetal (DMF-DMA), followed by a cyclization reaction with an appropriate aniline (B41778) in acetic acid, often facilitated by microwave irradiation. mdpi.com This sequence, which proceeds via a thermal Dimroth rearrangement, is a versatile method for constructing the thiazolo[5,4-f]quinazoline core. mdpi.com Once the tricyclic scaffold is formed, the 2-carbonitrile group can be converted into various functionalities, including carboxamidines (carboximidamides), amides, or imidates, to produce a library of target molecules. mdpi.com This strategic derivatization allows for the exploration of structure-activity relationships, which has led to the identification of potent and selective inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B). researchgate.net

| Precursor | Key Reaction | Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| 6-aminobenzo[d]thiazole-2,7-dicarbonitrile | Treatment with DMF-DMA | (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide | Formation of formimidamide intermediate for cyclization. | mdpi.com |

| Formimidamide intermediate | Thermal Dimroth Rearrangement with aniline | Thiazolo[5,4-f]quinazoline-2-carbonitrile | Formation of the tricyclic quinazoline ring system. | mdpi.com |

| Thiazolo[5,4-f]quinazoline-2-carbonitrile | Transformation of the carbonitrile group | Thiazolo[5,4-f]quinazoline-2-carboxamidine | Installation of the final bioactive functional group. | researchgate.netmdpi.com |

Spectroscopic and Structural Analysis of Thiazole 2 Carboximidamide Hydrochloride and Its Derivatives

Advanced Spectroscopic Techniques for Structure Elucidation

Modern analytical chemistry employs a range of spectroscopic methods to provide detailed information about molecular structure, connectivity, and the chemical environment of atoms. For thiazole (B1198619) derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools. Each technique offers unique insights, and together they provide a comprehensive structural portrait of the molecule.

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. By analyzing the chemical shifts, coupling patterns, and integration of signals, the connectivity and stereochemistry of a molecule can be determined.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The thiazole ring has two protons, typically designated H4 and H5. In 2-aminothiazole (B372263), these protons appear as a pair of doublets due to coupling with each other. For instance, in a DMSO-d₆ solvent, the proton at the 5-position (H5) of 2-aminothiazole typically resonates around 6.53 ppm, while the proton at the 4-position (H4) appears slightly more downfield at approximately 6.93 ppm. chemicalbook.com The coupling constant (³JHH) between these two adjacent protons is typically small, around 3.7 Hz. chemicalbook.com

For Thiazole-2-carboximidamide Hydrochloride, the protons on the thiazole ring (H4 and H5) are expected to exhibit a similar pattern—two doublets with a small coupling constant. The exact chemical shifts will be influenced by the electron-withdrawing nature of the protonated carboximidamide group at the C2 position. This group would likely cause a downfield shift for both H4 and H5 protons compared to 2-aminothiazole. Furthermore, the protons of the amine and imine groups in the protonated side chain (-C(=NH₂)⁺NH₂) would be expected to appear as broad signals, often in the range of 7.0-9.0 ppm, and their exchange with solvent protons can sometimes broaden or obscure these peaks.

Table 1: Representative ¹H NMR Data for Thiazole Analogues

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| 2-Aminothiazole chemicalbook.com | H4 | 6.93 | d | 3.7 | DMSO-d₆ |

| H5 | 6.53 | d | 3.7 | DMSO-d₆ | |

| NH₂ | 6.86 | s (broad) | - | DMSO-d₆ | |

| Thiazole chemicalbook.com | H2 | 9.97 | dd | 2.2, 0.9 | - |

| H4 | 8.23 | dd | 3.6, 2.2 | - | |

| H5 | 8.42 | dd | 3.6, 0.9 | - |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 2-amino-4-phenylthiazole, the thiazole ring carbons resonate at distinct chemical shifts: C2 (the carbon bearing the amino group) appears around 168.8 ppm, C4 at approximately 150.3 ppm, and C5 at about 102.0 ppm in DMSO-d₆. rsc.org

For this compound, the C2 carbon, bonded to the electron-withdrawing carboximidamide group, is expected to be significantly deshielded, likely appearing in the range of 165-175 ppm. The carboximidamide carbon itself would also be found in the downfield region of the spectrum. The C4 and C5 carbons are expected to resonate at shifts comparable to those in other 2-substituted thiazoles, though their precise location will be modulated by the electronic effects of the side chain.

Table 2: Representative ¹³C NMR Data for a 2-Aminothiazole Derivative

| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |

| 2-Amino-4-phenylthiazole rsc.org | C2 | 168.8 | DMSO-d₆ |

| C4 | 150.3 | DMSO-d₆ | |

| C5 | 102.0 | DMSO-d₆ | |

| Phenyl C (ipso) | 135.4 | DMSO-d₆ | |

| Phenyl C | 129.0, 127.7, 126.0 | DMSO-d₆ |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a cross-peak would be expected between the signals for H4 and H5, confirming their adjacent relationship on the thiazole ring. sdsu.edursc.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show direct, one-bond correlations between protons and the carbons they are attached to. sdsu.edu In the spectrum of the target compound, this would show a cross-peak connecting the H4 signal to the C4 signal and another connecting the H5 signal to the C5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons. sdsu.edu It is exceptionally useful for connecting different parts of a molecule. For this compound, key HMBC correlations would be expected from the H4 proton to both C2 and C5, from the H5 proton to C4, and, importantly, from the N-H protons of the carboximidamide group to the C2 carbon and the carboximidamide carbon itself, confirming the attachment of the side chain to the thiazole ring. youtube.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The N-H bonds of the primary amine and the protonated imine in the side chain would give rise to broad stretching vibrations in the 3100-3400 cm⁻¹ region. The C=N stretching vibration of the thiazole ring typically appears in the 1500-1550 cm⁻¹ range. universalprint.org The C=N bond of the protonated carboximidamide group would also be expected to absorb in the 1600-1680 cm⁻¹ region. Other characteristic peaks would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and vibrations associated with the C-S-C linkage of the thiazole ring (typically below 1100 cm⁻¹). universalprint.org

Table 3: Expected IR Absorption Ranges for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine/Imine Salt) | Stretch | 3100 - 3400 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=N (Amidine) | Stretch | 1600 - 1680 |

| C=N (Thiazole Ring) | Stretch | 1500 - 1550 |

| C=C (Thiazole Ring) | Stretch | ~1450 |

| C-S-C (Thiazole Ring) | Stretch | 1000 - 1100 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound (C₄H₆ClN₃S), the molecular weight of the free base is 127.17 g/mol . The mass spectrum, likely run using electrospray ionization (ESI), would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 128.

The fragmentation pattern provides structural information. The molecular ion is often unstable and breaks into smaller, characteristic fragments. chemguide.co.uk For thiazole derivatives, fragmentation often involves the rupture of the thiazole ring. sapub.orgresearchgate.net For this compound, likely fragmentation pathways would include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the side chain could lead to the loss of ammonia (17 Da), resulting in a fragment ion.

Ring Cleavage: The thiazole ring can fragment in several ways. A common fragmentation involves the loss of HCN or a related species. researchgate.net

Cleavage of the side chain: The entire carboximidamide group could be cleaved, leading to a fragment corresponding to the 2-thiazolyl cation.

Analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of this compound and its derivatives. This technique provides mass-to-charge ratios with high accuracy, enabling the unambiguous identification of molecular formulas. For instance, in the characterization of novel thiazole-integrated pyrrolotriazinones, HRMS was employed to confirm the successful synthesis of the target compounds. The calculated mass for the protonated molecule [M+H] is compared against the experimentally determined value, with a close correlation affirming the compound's identity.

Below is a representative table showcasing HRMS data for several thiazole derivatives, illustrating the precision of this analytical method.

| Compound | Molecular Formula | Calculated Mass [M+H] | Found Mass [M+H] |

| 3-(4-(p-tolyl)thiazol-2-yl)pyrrolo[1,2-d] tandfonline.comrsc.orgrsc.orgtriazin-4(3H)-one | C₁₆H₁₃N₄OS | 309.0810 | 309.0805 |

| 3-(4-(4-hydroxyphenyl)thiazol-2-yl)pyrrolo[1,2-d] tandfonline.comrsc.orgrsc.orgtriazin-4(3H)-one | C₁₅H₁₁N₄O₂S | 309.0603 | 309.0597 |

| 3-(4-(4-chlorophenyl)thiazol-2-yl)pyrrolo[1,2-d] tandfonline.comrsc.orgrsc.orgtriazin-4(3H)-one | C₁₅H₁₀ClN₄OS | 329.0264 | 329.0258 |

| 3-(4-(4-nitrophenyl)thiazol-2-yl)pyrrolo[1,2-d] tandfonline.comrsc.orgrsc.orgtriazin-4(3H)-one | C₁₅H₁₀N₅O₃S | 340.0504 | 340.0498 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound and its derivatives. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of its conjugated π system. libretexts.org

For thiazole and its derivatives, the electronic spectrum is typically characterized by π → π* and n → π* transitions. The thiazole ring itself is an aromatic system, and its UV absorption is influenced by the nature and position of substituents. nih.gov In thiazolo[5,4-d]thiazole-based organic sensitizers, for example, the most intense absorption bands are attributed to mixed HOMO → LUMO and HOMO-1 → LUMO transitions. rsc.org The position of the maximum absorption (λmax) can be significantly affected by the solvent polarity and the electronic properties of the substituents. slideshare.net

Studies on thiazole derivatives have shown that extending the conjugation of the π-electron system generally leads to a bathochromic (red) shift in the absorption maximum. For instance, the introduction of aromatic or other unsaturated groups to the thiazole ring can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. libretexts.org The UV-Vis absorption spectra of some thiazolo[5,4-d]thiazole (B1587360) derivatives in dichloromethane (B109758) (CH₂Cl₂) solution exhibit intense absorption bands with maxima above 500 nm. rsc.org In some cases, localized π–π* transitions can also give rise to other absorption bands in the near-UV/UV region. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled, definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. This powerful analytical technique has been instrumental in elucidating the precise molecular geometry, conformational preferences, and intermolecular interactions of various thiazole derivatives.

Crystal Growth Procedures and Techniques

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. The growth of such crystals for thiazole derivatives can be achieved through various methods. A common and effective technique is slow evaporation from a suitable solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically, with the goal of achieving a state of slow supersaturation that promotes the ordered growth of a single crystal rather than rapid precipitation.

For example, single crystals of thiazole-substituted benzenesulfonamide (B165840) carboxylates have been successfully grown for X-ray diffraction analysis. While specific crystallization conditions for this compound are not detailed in the available literature, general methods for small organic molecules are applicable. These can include vapor diffusion, where a solution of the compound in a volatile solvent is allowed to slowly equilibrate with a less volatile solvent in which the compound is less soluble. Another approach is slow cooling, where a saturated solution at an elevated temperature is gradually cooled to induce crystallization.

Analysis of Crystal Packing and Intermolecular Interactions

Hydrogen bonds are among the most significant directional interactions influencing the crystal packing of thiazole derivatives. The thiazole ring itself contains nitrogen and sulfur atoms that can act as hydrogen bond acceptors, while substituents on the ring can introduce hydrogen bond donors (such as -NH or -OH groups). In the crystal structure of thiazolidine-4-carboxylic acid, for instance, hydrogen bonding plays a crucial role in the molecular arrangement. nih.gov

Pi-stacking interactions are another important non-covalent force that contributes to the crystal packing of aromatic systems like thiazole derivatives. These interactions occur between the π-electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements.

In the crystal structures of various thiazole-containing compounds, π-π stacking interactions have been observed to play a significant role in stabilizing the molecular packing. researchgate.net For instance, in certain pyrazolyl-thiazole derivatives, the structure-directing role of π-stacking has been analyzed energetically using DFT calculations. rsc.org These interactions, in conjunction with hydrogen bonding and other weaker forces like van der Waals interactions, contribute to the formation of a stable, three-dimensional crystalline lattice. mdpi.com The centroid-centroid distances between stacked rings are a key parameter used to characterize these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. researchgate.net

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is its three-dimensional arrangement, which is determined by a combination of intramolecular forces, such as bond lengths, bond angles, and torsional angles, and intermolecular forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions within the crystal lattice. A definitive conformational analysis of this compound in the solid state would rely on single-crystal X-ray diffraction data. However, as of the current literature review, a specific crystal structure for this compound has not been publicly reported. In the absence of direct experimental data, a discussion of the likely conformational features can be based on the fundamental principles of stereochemistry and the known structures of related thiazole derivatives.

The thiazole ring itself is an aromatic heterocycle and is expected to be largely planar. The primary conformational flexibility of this compound would arise from the rotation around the single bond connecting the carboximidamide group to the thiazole ring. The orientation of the carboximidamide group relative to the thiazole ring will be a key conformational feature.

In the crystalline state, the protonation of the carboximidamide group to form the hydrochloride salt will have a significant influence on the conformation and the crystal packing. The presence of the positively charged amidinium group and the chloride counter-ion will lead to the formation of a network of strong hydrogen bonds. These interactions are expected to play a dominant role in stabilizing a particular conformation in the solid state. It is plausible that the hydrogen bonding network would involve the amine and imine groups of the amidinium moiety and the chloride ion, as well as potentially the nitrogen atom of the thiazole ring.

Detailed Research Findings

Without experimental crystallographic data, it is not possible to provide specific research findings on the crystalline conformation of this compound. A complete analysis would typically involve the precise measurement of bond lengths, bond angles, and torsion angles, which are presented in tabular format. For illustrative purposes, the following tables outline the type of data that would be generated from a single-crystal X-ray diffraction study. The values presented are hypothetical and based on typical bond lengths and angles for similar chemical fragments.

Table 1: Hypothetical Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| S1 | C2 | 1.72 |

| C2 | N3 | 1.32 |

| N3 | C4 | 1.38 |

| C4 | C5 | 1.35 |

| C5 | S1 | 1.71 |

| C2 | C6 | 1.48 |

| C6 | N7 | 1.30 |

| C6 | N8 | 1.33 |

Table 2: Hypothetical Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C5 | S1 | C2 | 91.0 |

| S1 | C2 | N3 | 115.0 |

| C2 | N3 | C4 | 110.0 |

| N3 | C4 | C5 | 115.0 |

| C4 | C5 | S1 | 109.0 |

| N3 | C2 | C6 | 120.0 |

| S1 | C2 | C6 | 125.0 |

| N7 | C6 | N8 | 122.0 |

| C2 | C6 | N7 | 120.0 |

| C2 | C6 | N8 | 118.0 |

Table 3: Hypothetical Torsion Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| S1 | C2 | C6 | N7 | 10.0 |

| N3 | C2 | C6 | N7 | -170.0 |

| S1 | C2 | C6 | N8 | -170.0 |

| N3 | C2 | C6 | N8 | 10.0 |

It is important to reiterate that the data in the tables above are illustrative and not the result of experimental findings for this compound. The actual solid-state conformation would be influenced by the intricate balance of intermolecular forces that dictate the crystal packing, potentially leading to a specific, low-energy conformation being adopted in the crystalline form. Further research, including single-crystal X-ray diffraction studies, would be necessary to determine the precise conformational parameters of this compound in the crystalline state.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which the intrinsic electronic properties and chemical reactivity of thiazole (B1198619) derivatives can be examined. These in silico techniques are crucial for predicting molecular behavior and characteristics before undertaking complex and resource-intensive experimental synthesis.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. tandfonline.com For thiazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometry and determine various electronic parameters. tandfonline.comresearchgate.net Key applications include the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. metu.edu.trmdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. researchgate.netmetu.edu.tr A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron to a higher energy state. nih.gov For instance, studies on various thiazole derivatives have shown that substituents can significantly alter these energy values, thereby tuning the molecule's reactivity. researchgate.net Global reactivity descriptors derived from these energies, such as chemical hardness and softness, further quantify the stability and reactivity profile of the compounds. nih.gov These calculated parameters often correlate well with experimental findings, confirming the structural features necessary for favorable biological interactions. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Profile |

|---|---|---|---|---|

| Derivative 2 | -6.260 | -0.552 | 5.707 | More Stable, Less Reactive |

| Derivative 4 | -5.523 | -0.016 | 5.507 | Less Stable, More Reactive |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.comnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for interpretation. nih.gov

In these maps, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. nih.gov These areas are often located around electronegative atoms like nitrogen or oxygen. nih.govirjweb.com Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas denote neutral or zero potential. irjweb.com For thiazole derivatives, MEP analysis has been used to identify the nitrogen atoms of the thiazole or other heterocyclic rings as the primary centers of negative potential, making them key sites for interactions such as hydrogen bonding. nih.gov This information is critical for understanding how the molecule might interact with a biological receptor. irjweb.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques that predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and the stability of the resulting complex. These methods are fundamental in structure-based drug design.

Molecular docking simulations are performed to predict the preferred orientation and conformation of a ligand when it binds to the active site of a target protein. nih.gov This process generates a binding score or binding energy, which estimates the affinity of the ligand for the protein; a lower (more negative) score typically indicates a stronger binding affinity. orientjchem.org For example, docking studies on thiazole carboxamide derivatives against cyclooxygenase (COX) enzymes have been used to identify potential binding patterns and rationalize their inhibitory activity. metu.edu.trnih.gov Similarly, docking of thiazole derivatives into the active sites of proteins like B-cell lymphoma 2 (Bcl-2) has helped identify compounds with promising anticancer potential. researchgate.netmdpi.com The results from these simulations, including docking scores and predicted affinity, often show good correlation with experimental biological activity. nih.gov

| Compound | Target Protein | Binding Score (kcal/mol) |

|---|---|---|

| Quinoline Thiazole Derivative 1b | 2BTF | -7.6 |

| Quinoline Thiazole Derivative 3b | 2BTF | -7.9 |

| Thiazole Derivative 4c | Bcl-2 | -7.5 |

| Thiazole Derivative 4c | EGFR | -8.1 |

Beyond predicting binding affinity, docking studies provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for molecular recognition and binding specificity. The primary types of interactions observed for thiazole derivatives include:

Hydrogen Bonds: These occur between hydrogen bond donors (like N-H or O-H groups) and acceptors (like nitrogen or oxygen atoms). They are highly directional and play a significant role in orienting the ligand within the active site. sapub.orgresearchgate.net

Hydrophobic Interactions: These interactions occur between nonpolar groups, such as aliphatic or aromatic rings on the ligand and hydrophobic amino acid residues (e.g., Leucine, Valine) in the protein. nih.govcambridgemedchemconsulting.com These are often the most common and significant contributors to binding affinity. cambridgemedchemconsulting.com

Pi-Pi Stacking and Pi-Cation Interactions: These involve the aromatic rings present in many thiazole derivatives interacting with aromatic amino acid residues or positively charged groups in the protein active site.

For instance, docking studies of thiazole derivatives with the Bcl-2 protein have shown that interactions are primarily driven by hydrophobic contacts, with some contribution from hydrogen bonds. researchgate.netnih.gov

| Compound Class | Target Protein | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Thiazole Carboxamides | COX-1/COX-2 | ARG-120, TYR-355 | Hydrogen Bonds, Hydrophobic, Pi-Cation |

| 2-Aminothiazole (B372263) Hybrids | Bcl-2 | Not Specified | Hydrophobic Contacts, Hydrogen Bonds |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. nih.gov Computational methods are integral to modern SAR analysis, providing a rational basis for observed biological data and guiding the optimization of lead compounds. researchgate.net

By combining DFT calculations and molecular docking results, researchers can build robust SAR models. nih.gov For example, if a series of thiazole analogs shows varying inhibitory potency, computational analysis can explain why. DFT might reveal that more potent compounds have a lower HOMO-LUMO gap, indicating higher reactivity. nih.gov Docking studies could show that the addition of a specific functional group allows for an extra hydrogen bond or a more favorable hydrophobic interaction within the target's active site, thus increasing binding affinity and biological activity. nih.gov

An example can be seen in the development of thiazole carboxamide derivatives as COX inhibitors. Computational analysis explained that a bulky trimethoxy group on a phenyl ring could not bind well within the narrower COX-1 active site, leading to selectivity for the COX-2 enzyme. nih.govresearchgate.net This synergy between computational prediction and experimental results allows for the rational design of new derivatives with improved potency and selectivity, accelerating the drug discovery process. researchgate.netnih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole-containing compounds, QSAR studies have been instrumental in identifying the key molecular features that influence their therapeutic effects.

In a typical QSAR study involving a series of thiazole derivatives, the structural properties of the molecules are quantified using various molecular descriptors. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (LogP) and molar refractivity (MR), which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are employed to build a predictive model. For instance, a study on thiazole derivatives as Pin1 inhibitors utilized MLR and ANN to develop QSAR models, with the ANN model showing superior predictive performance.

A hypothetical QSAR model for a series of Thiazole-2-carboximidamide hydrochloride analogs might reveal that specific substitutions on the thiazole ring significantly impact their biological activity. For example, the presence of electron-withdrawing groups at a particular position could be positively correlated with inhibitory activity against a specific enzyme, while bulky substituents at another position might be detrimental.

The predictive power of a QSAR model is assessed through internal and external validation techniques. A statistically robust QSAR model can then be used to predict the biological activity of newly designed compounds, prioritizing the synthesis of those with the most promising profiles. Studies on various thiazole derivatives have demonstrated the utility of both 2D and 3D-QSAR models in guiding the development of novel agents with antimicrobial, antioxidant, and anticancer properties. researchgate.netijpsr.comijpsdronline.com

Table 1: Illustrative QSAR Data for Hypothetical this compound Analogs

| Compound | Biological Activity (pIC50) | LogP | Molar Refractivity (MR) | Electronic Energy (HOMO) |

| Analog 1 | 5.2 | 1.8 | 45.2 | -0.25 |

| Analog 2 | 5.8 | 2.1 | 48.9 | -0.27 |

| Analog 3 | 6.5 | 2.5 | 52.1 | -0.31 |

| Analog 4 | 6.1 | 2.3 | 50.5 | -0.29 |

| Analog 5 | 5.5 | 1.9 | 46.8 | -0.26 |

Note: The data in this table is for illustrative purposes only and represents the type of data generated in a QSAR study.

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points between a ligand and its biological target, such as a receptor or an enzyme.

For a compound like this compound, a pharmacophore model would highlight the crucial functional groups and their spatial relationships necessary for binding to its target. The common pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

Hydrophobic (HY) regions: Nonpolar groups that can engage in hydrophobic interactions.

Aromatic Rings (AR): Aromatic systems that can participate in π-π stacking or other aromatic interactions.

Positive/Negative Ionizable (PI/NI) features: Groups that are positively or negatively charged at physiological pH.

Pharmacophore models can be generated using either a ligand-based or a structure-based approach. In the ligand-based approach, a set of active molecules is superimposed, and the common chemical features are identified. The structure-based approach, on the other hand, utilizes the three-dimensional structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy, to define the key interaction sites in the binding pocket.

In the context of thiazole derivatives, pharmacophore modeling has been successfully applied to design novel inhibitors for various targets. For example, a study on thiazole-based inhibitors of EGFR/HER2 and DHFR utilized pharmacophore prediction to guide the design of new anticancer agents. indexcopernicus.com The thiazole ring itself is often considered a privileged pharmacophore due to its ability to engage in various biological interactions. nih.gov

A pharmacophore model for a series of this compound analogs might reveal that the thiazole nitrogen acts as a crucial hydrogen bond acceptor, while the carboximidamide group serves as a hydrogen bond donor. Additionally, specific hydrophobic regions might be identified as important for anchoring the molecule within the binding site of its target. This information is invaluable for designing new molecules with improved affinity and selectivity.

Table 2: Representative Pharmacophoric Features for a Hypothetical this compound Analog

| Pharmacophoric Feature | Description | Spatial Coordinates (Å) (Illustrative) |

| Hydrogen Bond Acceptor (HBA) | Thiazole Nitrogen | (2.5, 1.8, 3.2) |

| Hydrogen Bond Donor (HBD) | Carboximidamide NH | (4.1, 3.5, 1.9) |

| Hydrophobic (HY) | Aromatic substituent | (6.8, 2.2, 4.5) |

| Positive Ionizable (PI) | Imidamidium group | (4.5, 3.8, 1.5) |

Note: The data in this table is for illustrative purposes only and represents the type of features identified in a pharmacophore modeling study.

Biological and Pharmacological Investigations of Thiazole 2 Carboximidamide Hydrochloride and Its Analogues

General Biological Activities Associated with Thiazole (B1198619) Derivatives

Thiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the scientific community due to their diverse pharmacological properties. These compounds are integral to many biologically active molecules, both natural and synthetic, and have been developed to treat a wide array of diseases. bldpharm.commdpi.com The inherent aromaticity of the thiazole ring, with its sulfur and nitrogen atoms, allows for various molecular interactions, making it a privileged structure in drug discovery. mdpi.com

The antimicrobial potential of thiazole derivatives is well-documented, with numerous studies demonstrating their efficacy against a variety of pathogens. biointerfaceresearch.com Specifically, Thiazole-2-carboximidamide hydrochloride has been identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase and human immunodeficiency virus type 2 (HIV-2) protease. cymitquimica.com This compound has also shown activity against drug-resistant strains of HIV-1 and is being investigated for its therapeutic potential against hepatitis B and C by inhibiting the viral polymerase. cymitquimica.com

The broader class of thiazole derivatives has demonstrated significant antibacterial and antifungal activities. nih.govmdpi.com For instance, certain 2,4,5-trisubstituted thiazoles have shown inhibitory effects against Gram-positive bacteria, including Bacillus subtilis. kau.edu.sa The antimicrobial action of these compounds is often attributed to the toxophoric (S-C=N) unit within the thiazole ring, which enhances their ability to interfere with microbial processes. mdpi.com The amphiphilic nature of some thiazole derivatives facilitates their penetration into bacterial cell membranes, contributing to their inhibitory effects. mdpi.com

Interactive Table: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Target Organism/Virus | Notable Findings |

|---|---|---|

| This compound | HIV-1, HIV-2, Hepatitis B/C viruses | Potent inhibitor of reverse transcriptase and protease. cymitquimica.com |

| 2,4,5-Trisubstituted thiazoles | Gram-positive bacteria (B. subtilis) | Some derivatives were twice as active as ampicillin. kau.edu.sa |

Thiazole derivatives have emerged as a promising class of compounds in the field of oncology. mdpi.com The thiazole carboxamide moiety is a common feature in several natural antineoplastic agents. kau.edu.sa A number of synthetic thiazole-5-carboxamide (B1230067) derivatives have been evaluated for their anticancer activity against various human tumor cell lines, including lung (A-549), liver (Bel7402), and colon (HCT-8) cancer cells. mdpi.comresearchgate.net

One study on novel thiazole-2-carboxamide derivatives reported significant antiproliferative activity against human lung and breast cancer cell lines, with one lead compound demonstrating potent in vivo efficacy with a high percentage of tumor inhibition. Another study synthesized 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and found that a 4-chloro-2-methylphenyl amido substituted compound exhibited the highest activity against the A-549 cell line. researchgate.net The anticancer potential of thiazole derivatives is often linked to their ability to interfere with cellular processes essential for tumor growth and proliferation. kau.edu.sa

Interactive Table: Anticancer Activity of Selected Thiazole-Carboxamide Derivatives

| Derivative Type | Cell Line(s) | Key Findings |

|---|---|---|

| Thiazole-2-carboxamide derivatives | Human lung and breast cancer | A lead compound showed 84.3% tumor inhibition in vivo. |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide | A-549 (lung), Bel7402 (liver), HCT-8 (colon) | One derivative showed 48% inhibition against A-549 cells. researchgate.net |

The anti-inflammatory and analgesic properties of thiazole derivatives are also areas of active investigation. nih.gov Certain thiazole derivatives have been synthesized and evaluated for their ability to reduce inflammation and pain in animal models. nih.govrsc.org For example, a study on thiazole/oxazole substituted benzothiazole (B30560) derivatives identified a compound that was more active than the reference drug in reducing inflammation at a specific dose. nih.gov

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit enzymes involved in the inflammatory cascade. nih.gov The development of thiazole-based anti-inflammatory agents holds promise for new therapeutic options for inflammatory conditions. rsc.org

A key mechanism through which thiazole derivatives exert their pharmacological effects is through the inhibition of specific enzymes. As mentioned, this compound is a potent inhibitor of HIV-1 reverse transcriptase and HIV-2 protease. cymitquimica.com

In the context of anti-inflammatory and anticancer activity, thiazole carboxamide derivatives have been designed and evaluated as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and is often overexpressed in cancer cells. nih.govmetu.edu.tr Some of these derivatives have shown potent and selective inhibition of COX-2. nih.govmetu.edu.tr Furthermore, other thiazole derivatives have been investigated as inhibitors of tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, a process vital for tumor growth. mdpi.com

The structural versatility of the thiazole ring has led to the discovery of derivatives with a wide range of other biological activities. mdpi.com These include potential applications as anticonvulsant, antioxidant, and neuroprotective agents. excli.de For example, certain thiazole-carboxamide derivatives have been studied for their ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, suggesting potential as neuroprotective agents in neurological disorders characterized by excitotoxicity. excli.de

Mechanisms of Action at a Molecular and Cellular Level

The mechanisms of action of thiazole derivatives are as varied as their biological activities. At the molecular level, these compounds can act as enzyme inhibitors, receptor modulators, or intercalating agents with DNA. mdpi.com

The antiviral activity of this compound is a clear example of enzyme inhibition, where it directly targets and blocks the function of viral reverse transcriptase and protease, which are essential for viral replication. cymitquimica.com

For anticancer applications, the mechanisms are often multifactorial. Thiazole derivatives can induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and interfere with signaling pathways that are critical for tumor cell survival and proliferation. kau.edu.sa The inhibition of enzymes like COX-2 and VEGFR-2 by specific thiazole derivatives directly impacts inflammation and angiogenesis, respectively, both of which are key processes in tumor development and metastasis. nih.govmdpi.com

At the cellular level, the amphiphilic nature of some thiazole derivatives allows them to interact with and disrupt cell membranes, which is a proposed mechanism for their antimicrobial activity. mdpi.com In the context of neuroprotection, thiazole-carboxamide derivatives can act as negative allosteric modulators of AMPA receptors, thereby reducing excessive excitatory neurotransmission that can lead to neuronal damage. excli.de

Interaction with Biological Targets

This compound has been identified as a potent inhibitor of viral enzymes, specifically the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase and human immunodeficiency virus type 2 (HIV-2) protease. cymitquimica.com Its inhibitory action extends to viral polymerases, suggesting its potential as a therapeutic agent for hepatitis B and C. cymitquimica.com

The thiazole nucleus is a common feature in a wide array of biologically active compounds and is known to interact with various biological targets. nih.gov Analogues of this compound have demonstrated engagement with several other key proteins involved in physiological and pathological processes.

For instance, certain thiazole derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes. One study identified a specific thiazole derivative, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide, as a potent and specific inhibitor of COX-1. nih.gov Other thiazole-containing compounds have been investigated as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for neurotransmission in the central nervous system. mdpi.com

Furthermore, the thiazole scaffold is present in molecules designed to target tubulin, a key component of the cellular cytoskeleton. nih.gov By inhibiting tubulin polymerization, these compounds can disrupt microtubule dynamics, which is a critical process in cell division, making them attractive candidates for anticancer drug development. nih.gov

Table 1: Investigated Biological Targets of this compound and its Analogues

| Compound/Analogue Class | Biological Target | Investigated Effect |

|---|---|---|

| This compound | HIV-1 Reverse Transcriptase | Inhibition cymitquimica.com |

| This compound | HIV-2 Protease | Inhibition cymitquimica.com |

| This compound | Viral Polymerase | Inhibition cymitquimica.com |

| Thiazole Derivatives | Cyclooxygenase-1 (COX-1) | Inhibition nih.gov |

| Thiazole-carboxamide Derivatives | AMPA Receptors | Negative Allosteric Modulation mdpi.com |

| Thiazole Derivatives | Tubulin | Inhibition of Polymerization nih.gov |

Cellular Pathway Modulation

The interaction of thiazole-containing compounds with their biological targets can lead to the modulation of various cellular pathways. While specific pathway modulation by this compound is not extensively detailed in the available literature, studies on its analogues provide insights into the potential cellular mechanisms affected by this class of compounds.

The inhibition of COX enzymes by thiazole derivatives, for example, directly impacts the prostaglandin (B15479496) synthesis pathway. By blocking COX-1 or COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov

In the context of cancer, thiazole derivatives that target tubulin can disrupt the formation of the mitotic spindle, a critical structure for cell division. This interference leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from proliferating. nih.gov

Furthermore, the modulation of AMPA receptors by thiazole-carboxamide derivatives can affect synaptic plasticity, learning, and memory, and may have neuroprotective effects in neurological disorders characterized by excitotoxicity. mdpi.com

Role in Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its induction in cancer cells is a primary goal of many chemotherapeutic agents. Several studies have highlighted the ability of thiazole derivatives to trigger apoptosis in cancer cell lines.

One of the key mechanisms by which these compounds induce apoptosis is through the activation of caspases, a family of proteases that execute the apoptotic program. For example, novel meriolin congeners containing a 2-aminopyridyl moiety, which can be considered structural analogues of the 2-aminothiazole (B372263) core, were found to strongly induce apoptosis and activate caspases in leukemia and lymphoma cells. mdpi.com The induction of apoptosis by the most potent of these derivatives was shown to be mediated by the intrinsic mitochondrial death pathway, which involves the activation of caspase-9. mdpi.com

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are critical regulators of the mitochondrial apoptotic pathway. The balance between these proteins can determine a cell's susceptibility to apoptosis. mdpi.com Studies on quinazolinedione derivatives have shown that they can induce apoptosis by upregulating the expression of caspase-9 and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com Similarly, certain benzoxazole-substituted thiazolyl-pyrazole derivatives have been found to induce apoptosis by downregulating β-tubulin expression and increasing levels of cleaved caspase-3. researchgate.net

Table 2: Apoptotic Effects of Thiazole Analogues in Cancer Cells

| Analogue Class | Cancer Cell Line(s) | Observed Apoptotic Effects |

|---|---|---|

| Pyridyl-meriolin Congeners | Jurkat (leukemia), Ramos (lymphoma) | Strong induction of apoptosis, activation of caspases via intrinsic mitochondrial pathway. mdpi.com |

| Quinazolinedione Derivatives | MCF-7 (breast cancer) | Upregulation of caspase-9 and p53, downregulation of Bcl-2. mdpi.com |

| Benzoxazole-substituted Thiazolyl-pyrazole Derivatives | Not specified | Downregulation of β-tubulin, increased levels of cleaved caspase-3. researchgate.net |

In vitro and In vivo Efficacy Studies of this compound Analogues

The preclinical evaluation of a compound's therapeutic potential relies on a combination of in vitro (laboratory-based) and in vivo (in a living organism) studies. While specific efficacy data for this compound is limited, research on its analogues demonstrates the potential of this chemical scaffold.

In vitro studies have shown that novel 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles exhibit antiproliferative activity against cancer cell lines. Specifically, the p-chlorobenzylamino derivative and the p-chloro and p-methoxyphenethylamino analogues inhibited the growth of U-937 and SK-MEL-1 cancer cell lines with IC50 values in the low micromolar range. nih.gov

Further in vitro investigations into novel pyrazolo-thiazole substituted pyridines have also demonstrated their potential anti-proliferative activity. mdpi.com Similarly, 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which share a five-membered heterocyclic ring system with a sulfur atom, have shown noteworthy in vitro trypanocidal activity. mdpi.com

In terms of in vivo efficacy, a study on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives in a mouse model of Human African Trypanosomiasis (HAT) showed that one of the compounds achieved a 100% cure rate. mdpi.com Another study on novel substituted 1,3,4-thiadiazole (B1197879) derivatives as anticonvulsant agents demonstrated that two compounds exhibited significant anticonvulsant activity in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models in vivo, without signs of neurotoxicity. frontiersin.org

Table 3: Summary of In Vitro and In Vivo Efficacy of Thiazole Analogues

| Analogue Class | Study Type | Model | Key Findings |

|---|---|---|---|

| 2-Arylalkylamino-4-amino-5-aroylthiazoles | In Vitro | U-937 and SK-MEL-1 cancer cell lines | IC50 values ranging from 5.7 to 12.2 μM. nih.gov |

| Pyrazolo-thiazole substituted Pyridines | In Vitro | Not specified | Potential anti-proliferative activity. mdpi.com |

| 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazoles | In Vitro | Trypanosoma brucei | Noteworthy trypanocidal activity. mdpi.com |

| 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazoles | In Vivo | Mouse model of HAT | One compound achieved a 100% cure rate. mdpi.com |

| Substituted 1,3,4-thiadiazoles | In Vivo | MES and sc-PTZ seizure models in mice | Significant anticonvulsant activity without neurotoxicity. frontiersin.org |

Patent Landscape and Commercial Implications for Thiazole 2 Carboximidamide Hydrochloride

Analysis of Patent Literature Pertaining to Thiazole-2-carboximidamide Hydrochloride and its Derivatives

A detailed analysis of the patent literature highlights the strategic importance of this compound, primarily as a starting material in the synthesis of dihydropyrimidine (B8664642) derivatives targeting the Hepatitis B virus (HBV).

Several key patents filed by major pharmaceutical players underscore the significance of this compound. Notably, Janssen Pharmaceutica, F. Hoffmann-La Roche, and Johnson & Johnson have been active in this space. Their patents describe the use of this compound in the synthesis of novel dihydropyrimidine compounds for the treatment of HBV infection. These patented molecules represent a new class of potential antiviral drugs.

For instance, patent WO2019001420A1, assigned to Janssen Pharmaceutica, and patents WO2013144129A1 and WO2020001448A1, assigned to F. Hoffmann-La Roche and Johnson & Johnson respectively, all detail synthetic routes where this compound is a critical reactant. The resulting dihydropyrimidine derivatives have shown potential in inhibiting HBV replication.